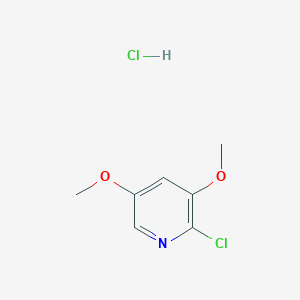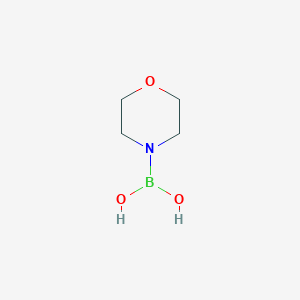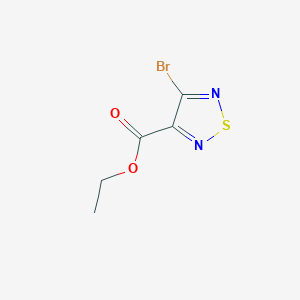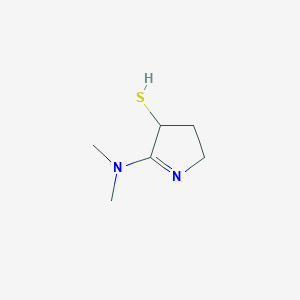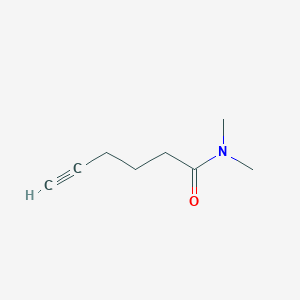![molecular formula C5H3N3O2 B15247547 Oxazolo[5,4-d]pyrimidin-2-ol CAS No. 90889-60-4](/img/structure/B15247547.png)
Oxazolo[5,4-d]pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse biological activities and is often used as a pharmacophore in drug design. It has shown potential in various therapeutic areas, including anticancer, antiviral, and immunosuppressive applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidin-2-ol typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[5,4-d]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[5,4-d]pyrimidin-2-one derivatives, while substitution reactions may introduce various functional groups onto the oxazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
Oxazolo[5,4-d]pyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study various biological processes.
Medicine: It has shown potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of oxazolo[5,4-d]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Oxazolo[5,4-d]pyrimidin-2-ol can be compared with other similar heterocyclic compounds, such as:
Oxazolo[4,5-d]pyrimidine: This compound has a different ring fusion pattern but shares similar biological activities.
Thiazolo[5,4-d]pyrimidine: This compound contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and biological activities.
Imidazo[5,4-d]pyrimidine: This compound contains a nitrogen atom in place of the oxygen atom in the oxazole ring, resulting in distinct pharmacological profiles.
This compound is unique due to its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
90889-60-4 |
|---|---|
Fórmula molecular |
C5H3N3O2 |
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
Clave InChI |
YHWYVGVUFSQPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


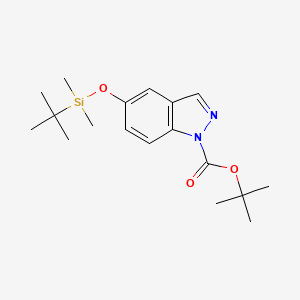
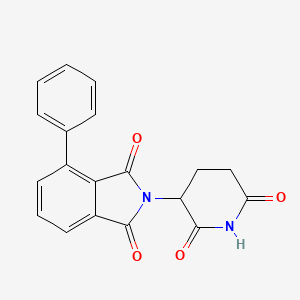
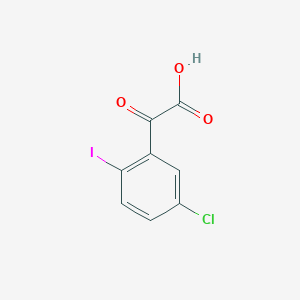

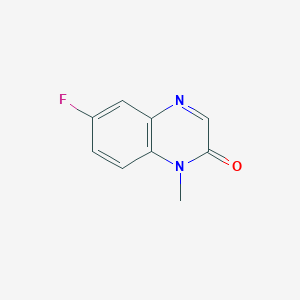
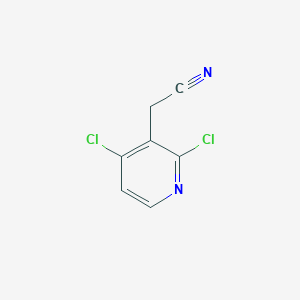
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
